molecular formula C16H17N5O4S3 B3206436 3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 1040668-87-8

3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B3206436
CAS No.: 1040668-87-8
M. Wt: 439.5 g/mol
InChI Key: KWOBEMGQPOZGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted with a 4-methoxyphenylsulfonamido group at position 2 and a propanamide linker connecting to a 5-methyl-1,3,4-thiadiazol-2-yl moiety. The sulfonamide group is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity . The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its metabolic stability and electronic properties, which may enhance binding to biological targets .

Properties

IUPAC Name

3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S3/c1-10-19-20-15(27-10)18-14(22)8-3-11-9-26-16(17-11)21-28(23,24)13-6-4-12(25-2)5-7-13/h4-7,9H,3,8H2,1-2H3,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOBEMGQPOZGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound known for its diverse biological activities. This compound features a thiazole ring, a thiadiazole moiety, and a sulfonamide group, contributing to its rich structural diversity and potential pharmacological properties. The molecular formula and structural characteristics suggest that it may interact with various biological targets.

Chemical Structure

The compound's structure can be represented as follows:

C14H16N4O3S2\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3\text{S}_2

This composition indicates multiple functional groups that can engage in various biochemical interactions.

Pharmacological Properties

Compounds containing thiadiazole and thiazole rings are recognized for their broad spectrum of pharmacological activities. Some notable properties include:

  • Antimicrobial Activity : Many derivatives of thiadiazole exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Potential : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation, making them candidates for cancer therapy.
  • Anti-inflammatory Effects : Certain derivatives have been reported to possess anti-inflammatory properties.

Interaction Studies

Research has focused on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques employed in these studies include:

  • Molecular Docking : This computational method predicts how the compound binds to specific biological targets.
  • Cytotoxicity Assays : Evaluating the compound's effects on cell viability using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Case Studies

Recent studies have highlighted the biological activity of related compounds:

  • Cytotoxicity against Cancer Cell Lines : A study reported IC50 values ranging from 1.51 to 7.70 μM for related thiazole derivatives against human T-cell leukemia virus-infected cell lines. These findings suggest significant potential for anticancer applications .
  • Antimicrobial Efficacy : Compounds with similar scaffolds have demonstrated effectiveness against various bacterial strains, indicating their potential as antimicrobial agents .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various pathogens
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryReduces inflammation in experimental models

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their functions.
  • Receptor Binding : The thiazole and thiadiazole moieties may enhance binding affinity to specific receptors or enzymes involved in disease pathways.

Scientific Research Applications

Compounds containing thiadiazole and thiazole rings are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory activities, making it relevant for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study explored the antimicrobial effects of similar thiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
  • Cancer Cell Line Studies : Research involving human cancer cell lines revealed that compounds with thiadiazole structures can induce apoptosis and cell cycle arrest, suggesting their potential as anticancer agents.
  • Inflammation Models : In vivo studies using animal models indicated that compounds similar to this one reduced inflammation markers significantly compared to control groups.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :
    • The ethoxyphenyl group () vs. methoxyphenyl in the target compound may increase lipophilicity, affecting membrane permeability.
    • Chlorophenyl () and fluorophenyl () substituents introduce electronegative atoms, which could enhance target binding via halogen bonds.
  • Synthetic Routes :
    • Hydrazine-mediated cyclization () and POCl3-driven reactions () are common for heterocycle formation, but scalability and safety profiles vary.

Physicochemical Properties

  • Molecular Weight : Estimated >400 g/mol based on structural complexity.
  • Solubility : The sulfonamide and thiadiazole groups may confer moderate aqueous solubility, while the methoxyphenyl and methyl-thiadiazole substituents could enhance lipophilicity.
  • Stability : Thiadiazoles generally exhibit resistance to metabolic degradation, but the sulfonamide group may undergo hydrolysis under acidic/basic conditions .

Q & A

Q. What are the optimal synthetic routes for 3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, and how are yields maximized?

The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and thiadiazole precursors. A common approach includes:

  • Step 1 : Cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent to form the thiazole core .
  • Step 2 : Sulfonylation of the thiazole intermediate with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dioxane) .
  • Step 3 : Coupling the sulfonamido-thiazole derivative with 5-methyl-1,3,4-thiadiazol-2-amine via amide bond formation using coupling agents like DCC (dicyclohexylcarbodiimide) .
    Optimization : Yields (>85%) are achieved by controlling reaction temperature (20–25°C for sulfonylation), solvent choice (DMF for solubility), and purification via recrystallization (ethanol-DMF mixtures) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and regiochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm; thiadiazole carbons at δ 160–170 ppm) .
  • FT-IR : Key peaks include sulfonamide S=O stretches (1350–1150 cm1^{-1}) and amide C=O (1650–1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion consistency with the formula C19H20N6O3S2C_{19}H_{20}N_6O_3S_2 .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (e.g., C: 69.48% experimental vs. 69.52% calculated) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Anticancer Screening : NCI-60 cell line panel testing at 10 µM, with GI50_{50} values calculated for dose-response curves .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Substituent Variation : Modify the 4-methoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) to assess steric/electronic effects on binding .
  • Thiadiazole Optimization : Introduce methyl or trifluoromethyl groups at the 5-position of the thiadiazole ring to enhance hydrophobicity .
  • Assay Integration : Pair synthetic modifications with molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or tubulin .

Q. How can contradictions in biological activity data across studies be resolved?

  • Source Analysis : Compare assay conditions (e.g., cell line origins, serum concentrations) that may alter compound efficacy .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent bioavailability in disparate assays .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate significance of potency variations (e.g., GI50_{50} differences >2-fold) .

Q. What computational strategies are effective in elucidating its mechanism of action?

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP pockets (e.g., in kinases) over 100-ns trajectories to assess stability .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with sulfonamide oxygen) using Schrödinger’s Phase .
  • ADMET Prediction : Tools like SwissADME predict logP (2.5–3.5) and BBB permeability to prioritize lead candidates .

Q. How can synthetic byproducts or impurities be identified and mitigated?

  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect sulfonamide hydrolysis byproducts (retention time shifts) .
  • TLC Monitoring : Track reaction progress with silica plates (ethyl acetate:hexane = 3:7) to isolate intermediates .
  • Recrystallization : Purify crude products using ethanol-DMF (9:1) to remove unreacted thiadiazole precursors .

Q. What strategies improve solubility for in vivo studies without compromising activity?

  • Prodrug Design : Convert the sulfonamide to a sodium salt via NaOH treatment, enhancing aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .
  • Co-Solvent Systems : Use 10% Cremophor EL in saline for intravenous administration .

Q. How can metabolically stable derivatives be developed?

  • Isotope Labeling : Synthesize 14^{14}C-labeled analogs to track hepatic metabolism (e.g., CYP3A4-mediated oxidation) .
  • Bioisosteric Replacement : Substitute the thiadiazole ring with 1,2,4-triazole to reduce susceptibility to esterase cleavage .
  • In Silico Metabolism : Use StarDrop’s DEREK module to predict and block metabolic hotspots (e.g., N-methylation sites) .

Q. What experimental designs address discrepancies in spectral data interpretation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) .
  • X-ray Crystallography : Obtain single-crystal structures to confirm regiochemistry of thiazole-thiadiazole linkages .
  • Comparative Analysis : Cross-validate NMR shifts with structurally analogous compounds (e.g., 4-chlorophenyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.